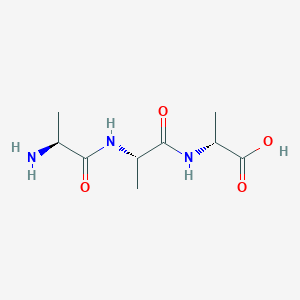

H-Ala-Ala-D-Ala-OH

Overview

Description

“H-Ala-Ala-D-Ala-OH” is a tripeptide composed of two alanine (Ala) residues and one D-alanine (D-Ala) residue . It is a derivative of alanine, an α-amino acid that is used in the biosynthesis of proteins . This compound plays a crucial role in the peptide part of the peptidoglycan monomer unit and is involved in the transpeptidation reaction as the substrate . It is catalyzed by D-Alanine-D-Alanine ligase .

Synthesis Analysis

The synthesis of “H-Ala-Ala-D-Ala-OH” involves the action of D-Alanine-D-Alanine ligase, an enzyme that catalyzes the formation of D-Ala-D-Ala from two molecules of D-Ala . A new enzyme that catalyzes the formation of D-Ala amide (D-AlaNH2) from D-Ala has been engineered by modifying ATP-dependent D-Ala:D-Ala ligase from Thermus thermophilus .

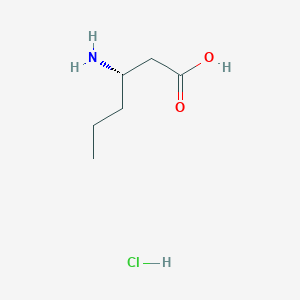

Molecular Structure Analysis

The molecular formula of “H-Ala-Ala-D-Ala-OH” is C6H12N2O3 . Its molecular weight is 160.171 Da . The structure of this compound includes a peptide bond formed between the carboxyl group of one amino acid and the amino group of another .

Chemical Reactions Analysis

“H-Ala-Ala-D-Ala-OH” is involved in the transpeptidation reaction as the substrate . It is catalyzed by D-Alanine-D-Alanine ligase . The formation of D-Ala-D-Ala from two molecules of D-Ala is catalyzed by this enzyme .

Physical And Chemical Properties Analysis

“H-Ala-Ala-D-Ala-OH” has a density of 1.208 g/cm3 . Its boiling point is 402.6ºC at 760 mmHg . The melting point of this compound is 286 - 288ºC .

Relevant Papers

There are several relevant papers that provide more information about “H-Ala-Ala-D-Ala-OH”. For instance, a paper titled “Engineering an ATP-dependent d-Ala:d-Ala ligase for synthesizing amino acid amides from amino acids” discusses the synthesis of this compound . Another paper titled “VanX, a bacterial d-alanyl-d-alanine dipeptidase: Resistance, immunity, or survival function?” provides insights into the mechanism of action of this compound . Further details can be found in these papers .

Scientific Research Applications

Conformational Studies in Peptides

H-Ala-Ala-D-Ala-OH, as part of amino acid residues, plays a significant role in the study of peptide conformations. A comparative theoretical study by Owen et al. (2012) explored the conformation-dependent hydrogen abstraction reaction cycles of glycine (Gly) and alanine (Ala) residues. This research is crucial in understanding how radicals like (•)OH can initiate the unfolding of amino acids, a process implicated in diseases like Alzheimer's and other amyloidogenic peptide misfolding diseases (Owen et al., 2012).

Coordination Chemistry and Complex Formation

The dipeptide alanylphenylalanine (H-Ala-Phe-OH), closely related to H-Ala-Ala-D-Ala-OH, demonstrates the ability of such peptides to coordinate with metal ions. Koleva et al. (2007) characterized the structural and coordination ability of H-Ala-Phe-OH with gold (Au(III)). This study has implications for understanding the complexation behavior of peptides containing Ala residues, which could be important in various biochemical and industrial applications (Koleva et al., 2007).

Structural Analysis of Polypeptides

Souma et al. (2008) conducted a precise structural analysis of α-helical copolypeptide H-(Ala-Gly)9-OH, providing insights into the structural characteristics of polypeptides containing Ala residues. This research is essential for understanding the formation and stability of protein secondary structures, which are fundamental in the field of protein engineering and design (Souma et al., 2008).

Peptide Synthesis and Monitoring

The synthesis of peptides containing H-Ala residues can be challenging, as demonstrated by the synthesis of H-Ala-Arg-(Ala)6-Lys-OH, a biologically significant peptide. Dettin et al. (2009) investigated different chemical conditions and strategies to overcome synthesis difficulties, highlighting the importance of monitoring the synthesis process for peptides containing Ala residues (Dettin et al., 2009).

Mechanism of Action

properties

IUPAC Name |

(2R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O4/c1-4(10)7(13)11-5(2)8(14)12-6(3)9(15)16/h4-6H,10H2,1-3H3,(H,11,13)(H,12,14)(H,15,16)/t4-,5-,6+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXHQQCXAJARLQ-HCWXCVPCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@H](C)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-Ala-D-Ala-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Indolo[3,2,1-de][1,5]naphthyridin-6-one, 5-hydroxy-](/img/structure/B3029385.png)

![4-Methyl-3-[4-(5-pyrimidinyl)pyrimidin-2-ylamino]aniline](/img/structure/B3029387.png)